An In-Depth Technical Guide to the Function and Application of Fmoc-NH-PEG12-CH2COOH
An In-Depth Technical Guide to the Function and Application of Fmoc-NH-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker molecule that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the synthesis of complex biomolecules. This guide delves into the core functionalities of Fmoc-NH-PEG12-CH2COOH, detailing its role in enhancing the solubility, stability, and pharmacokinetic profiles of conjugated molecules. We present a comprehensive overview of its applications in solid-phase peptide synthesis (SPPS), the construction of antibody-drug conjugates (ADCs), and the design of proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visual workflows are provided to equip researchers with the practical knowledge required for the effective utilization of this powerful chemical entity.
Core Concepts and Physicochemical Properties
Fmoc-NH-PEG12-CH2COOH is a well-defined, monodisperse PEG linker. Unlike traditional polydisperse PEG polymers, its discrete chain length ensures batch-to-batch consistency and simplifies the characterization of the final conjugate.
Key Structural Features:
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Fmoc-Protected Amine: The Fmoc group provides a stable, base-labile protecting group for the terminal amine. This allows for orthogonal protection strategies, where the Fmoc group can be selectively removed under mild basic conditions without affecting other acid-labile protecting groups commonly used in peptide synthesis.
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12-Unit Polyethylene Glycol (PEG) Spacer: The hydrophilic PEG chain is the cornerstone of the linker's functionality. It imparts increased aqueous solubility to hydrophobic molecules and can shield the conjugated payload from enzymatic degradation and recognition by the immune system.[1] The 12-unit length provides a significant balance between increased hydrodynamic volume and maintaining a relatively low overall molecular weight.
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Terminal Carboxylic Acid: The carboxylic acid moiety serves as a versatile handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins or the N-terminus of peptides, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2]
| Property | Value | Reference |
| Molecular Formula | C41H63NO16 | [3] |
| Molecular Weight | 825.95 g/mol | [2] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [3] |
| Storage Conditions | -20°C for long-term storage | [2] |
Key Applications and Experimental Protocols
The trifunctional nature of Fmoc-NH-PEG12-CH2COOH makes it a valuable reagent in several advanced biochemical applications.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be used to introduce a PEG spacer within a peptide sequence. This can be advantageous for improving the solubility of hydrophobic peptides or for creating a flexible linker between different peptide domains.
Experimental Protocol: Incorporation of Fmoc-NH-PEG12-CH2COOH into a Peptide Chain
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Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.
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Coupling Reaction:
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Dissolve Fmoc-NH-PEG12-CH2COOH (1.5 eq) and a coupling agent such as HBTU (1.5 eq) in N,N-Dimethylformamide (DMF).
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Add N,N-Diisopropylethylamine (DIPEA) (3 eq) to the solution to activate the carboxylic acid.
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Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.
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Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
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Fmoc Deprotection:
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Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc group from the PEG linker.
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Wash the resin with DMF (5x) to remove piperidine and the dibenzofulvene byproduct.
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Chain Elongation: The newly exposed amine is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.
Antibody-Drug Conjugates (ADCs)
Fmoc-NH-PEG12-CH2COOH is an ideal linker for the synthesis of ADCs. The PEG spacer enhances the solubility and stability of the ADC, and its defined length allows for precise control over the distance between the antibody and the cytotoxic payload. Studies have shown that ADCs constructed with two pendant 12-unit PEG chains exhibit slower clearance rates, suggesting improved pharmacokinetics.
Experimental Protocol: Synthesis of an ADC
This protocol outlines a two-stage process: first, the conjugation of the drug to the linker, and second, the attachment of the drug-linker complex to the antibody.
Stage 1: Drug-Linker Conjugation
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Activation of Linker: Dissolve Fmoc-NH-PEG12-CH2COOH (1.2 eq) and an activating agent (e.g., HATU, 1.2 eq) in anhydrous DMF. Add DIPEA (2.4 eq) and stir for 15 minutes.
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Coupling to Drug: Add the cytotoxic drug containing a primary amine to the activated linker solution. Stir at room temperature until the reaction is complete (monitored by LC-MS).
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Purification: Purify the Fmoc-protected drug-linker conjugate by reverse-phase HPLC.
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Fmoc Deprotection: Dissolve the purified conjugate in DMF and add piperidine to a final concentration of 20%. Stir for 30 minutes.
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Final Purification: Purify the deprotected drug-linker (now with a free amine) by reverse-phase HPLC.
Stage 2: Conjugation to Antibody
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Antibody Preparation: If conjugating to cysteine residues, partially reduce the antibody's interchain disulfides with a reducing agent like TCEP. Purify the reduced antibody using a desalting column.
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Linker Activation: The free amine of the drug-linker can be functionalized with a maleimide (B117702) group for cysteine conjugation or converted to an NHS ester for lysine conjugation.
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Conjugation Reaction: Mix the activated drug-linker with the prepared antibody in a suitable buffer (e.g., PBS, pH 7.4). Incubate at room temperature or 4°C for several hours.
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Purification of ADC: Remove unconjugated drug-linker and other impurities by size-exclusion chromatography (SEC) or protein A affinity chromatography.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Fmoc-NH-PEG12-CH2COOH serves as an excellent building block for PROTAC synthesis, offering the necessary length and flexibility to facilitate the formation of a stable ternary complex. The hydrophilic nature of the PEG spacer can also improve the often-poor solubility of these large molecules.
Experimental Protocol: Synthesis of a PROTAC
This protocol describes a modular approach to PROTAC synthesis.
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Synthesis of Ligand-Linker Intermediates:
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Step 1a: Couple the carboxylic acid of Fmoc-NH-PEG12-CH2COOH to the amine-functionalized E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF). Purify the product.
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Step 1b: Deprotect the Fmoc group of the resulting conjugate using 20% piperidine in DMF. Purify the product to yield the E3 ligase ligand with a free amine-PEG linker.
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Final PROTAC Assembly:
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Couple the purified E3 ligase ligand-linker intermediate to the carboxylic acid-functionalized target protein ligand using peptide coupling reagents.
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Alternatively, if the target protein ligand has a different functional group, the free amine of the linker can be modified accordingly (e.g., converted to an alkyne for click chemistry).
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Purification: Purify the final PROTAC molecule using reverse-phase HPLC.
Quantitative Impact on Drug Properties
The incorporation of a PEG12 linker can significantly and quantifiably improve the physicochemical and pharmacokinetic properties of a conjugated molecule.
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Enhanced Solubility: The hydrophilic nature of the PEG chain can dramatically increase the aqueous solubility of hydrophobic drugs. While specific fold-increases are drug-dependent, PEGylation is a well-established strategy to overcome solubility challenges in drug formulation.
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Improved Pharmacokinetics: The increased hydrodynamic radius imparted by the PEG linker reduces renal clearance, leading to a longer circulation half-life. For instance, studies on tissue inhibitor of metalloproteinases-1 (TIMP-1) showed that PEGylation extended its plasma half-life in mice from 1.1 hours to 28 hours. While this study used a larger PEG, the principle of half-life extension is directly applicable to smaller PEG linkers as well. A study on antibody-drug conjugates specifically highlighted that those with two pendant 12-unit PEG chains exhibited slower clearance rates compared to those with a linear 24-unit PEG, indicating a favorable impact on pharmacokinetics.
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Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and thereby lowering the risk of an immunogenic response.
Conclusion
Fmoc-NH-PEG12-CH2COOH is a highly versatile and valuable tool for researchers in drug development and the life sciences. Its well-defined structure and trifunctional nature enable the precise engineering of complex biomolecules with improved properties. The ability to enhance solubility, increase stability, and prolong circulation half-life makes this linker a key component in the development of next-generation therapeutics, including advanced peptides, antibody-drug conjugates, and proteolysis-targeting chimeras. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of Fmoc-NH-PEG12-CH2COOH in a variety of research and development settings.
